![molecular formula C21H23N3O5S B509943 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 663169-16-2](/img/structure/B509943.png)
2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a complex organic compound. It contains several functional groups including a piperazine ring, a methoxyphenyl group, a propyl group, and a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzo[d]isothiazol-3(2H)-one 1,1-dioxide structure, followed by the addition of the various functional groups through appropriate reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperazine ring and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group would likely contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The piperazine ring, for example, is known to participate in reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Applications De Recherche Scientifique
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions, including cardiac hypertrophy, congestive heart failure, hypertension, and depression. The compound’s affinity for alpha1-adrenergic receptors suggests it could be a promising lead for further investigation in these areas.
Anticancer Activity
Derivatives of this compound have been designed and synthesized to study their ability to induce apoptosis and inhibit tubulin polymerization . This is particularly relevant in cancer research, where disrupting the mitotic spindle formation is a strategy for cancer therapy. The compound’s derivatives have shown cytotoxic activity against various cancer cell lines, indicating its potential for anticancer drug development.
Neuroprotective Treatments
Compounds with a piperazine structure, similar to the one , have been associated with potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . The therapeutic potential lies in their ability to modulate neurotransmitter systems that are typically disrupted in these diseases.
Antimicrobial and Antifungal Properties
Research has indicated that compounds with a piperazine moiety can exhibit significant antimicrobial and antifungal activities . This compound, with its unique structure, could be part of new antimicrobial agents, helping to combat resistant strains of bacteria and fungi.
Tubulin Polymerization Inhibition
The compound’s ability to inhibit tubulin polymerization is of interest in the development of new chemotherapeutic agents . By preventing the polymerization of tubulin, it can potentially halt the process of cell division, which is crucial in the spread of cancer.
Pharmacokinetic Profile Optimization
The compound has been subject to in silico docking and molecular dynamics simulations to assess its absorption, distribution, metabolism, and excretion (ADME) properties . This is essential in drug development to ensure that potential medications have an acceptable pharmacokinetic profile for human use.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPKRs associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, along with binding data, suggest that the compound interacts with the alpha1-adrenergic receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its interaction with alpha1-adrenergic receptors, it is likely to influence pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods . The results highlight six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Given its interaction with alpha1-adrenergic receptors, it is likely to influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Propriétés
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-18-8-4-3-7-17(18)22-12-14-23(15-13-22)20(25)10-11-24-21(26)16-6-2-5-9-19(16)30(24,27)28/h2-9H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKMYGMJGFIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

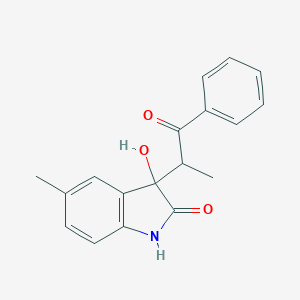
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B509882.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B509894.png)
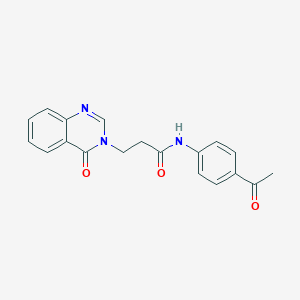
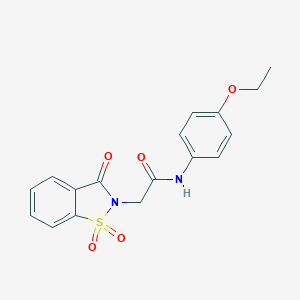
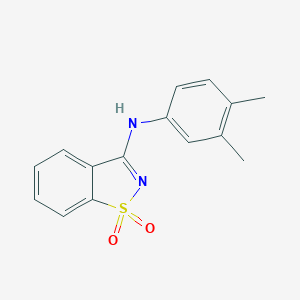
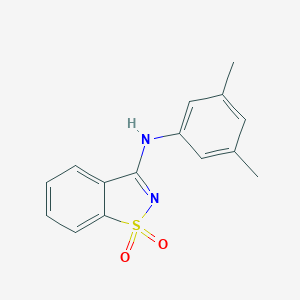
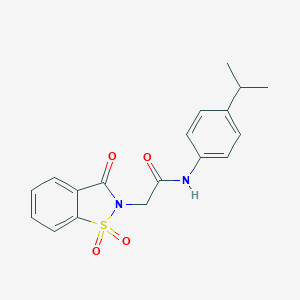
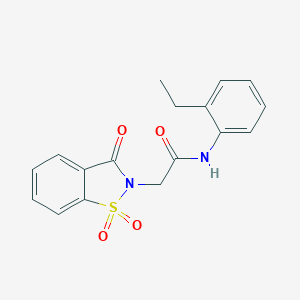
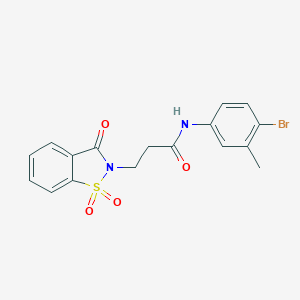
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B509949.png)
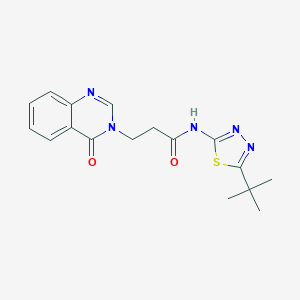
![3-(4-oxo-3(4H)-quinazolinyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B509963.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B509964.png)